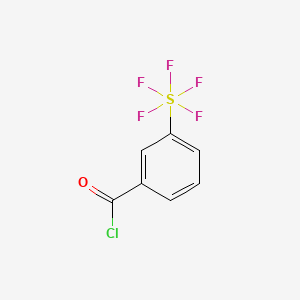

3-(Pentafluorosulfanyl)benzoyl chloride

描述

Contextualizing the Pentafluorosulfanyl (SF5) Group in Modern Organic Synthesis

SF5 as a "Super Trifluoromethyl" Bioisostere and Emerging Functional Moiety

The pentafluorosulfanyl (SF5) group has garnered significant attention as a functional moiety in medicinal and agricultural chemistry. researchgate.net It is frequently referred to as a "super-trifluoromethyl group" due to its possession of several enhanced properties compared to the well-established trifluoromethyl (CF3) group. researchgate.netnih.govenamine.netrsc.org The SF5 group serves as a bioisosteric replacement for not only the trifluoromethyl group but also for other common chemical groups such as tert-butyl, halogens, and nitro groups. rowansci.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The successful integration of fluorinated molecules in drug design has propelled the search for new fluorine-containing substituents, with the SF5 group being a major recent development. nih.gov Its stability under physiological conditions and its unique physicochemical properties make it a valuable tool in lead optimization for drug discovery. nih.gov The application of SF5-containing compounds is expanding, demonstrating its utility in agrochemistry and materials science. enamine.net

Impact of Pentafluorosulfanyl (SF5) Group's Electronic and Steric Properties on Molecular Behavior and Design

The SF5 group's influence on molecular behavior is a direct result of its distinct electronic and steric characteristics. These properties make it a powerful tool for modifying molecular design to enhance function. rowansci.com

Electronic Properties: The SF5 group is one of the most strongly electron-withdrawing groups used in organic synthesis. enamine.netrowansci.com This is a consequence of the five highly electronegative fluorine atoms bonded to the central sulfur atom. rowansci.com Its electron-withdrawing nature is significantly stronger than that of the trifluoromethyl group, as quantified by their respective Hammett constants, which measure the electronic effect of a substituent on a reaction's rate. nih.gov This potent inductive effect can profoundly alter the electronic distribution within a molecule, impacting its reactivity, acidity, and binding interactions. rowansci.comrsc.org

Steric Properties: The SF5 group has a unique octahedral geometry and a van der Waals volume that is intermediate between the smaller trifluoromethyl group and the larger tert-butyl group. rsc.orgnih.govresearchgate.net This specific size and shape allow for more selective interactions with biological targets like enzyme active sites or receptors. nih.gov

Other Physicochemical Properties:

Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to thermal decomposition and chemical degradation, which can improve the metabolic stability of drug candidates. rowansci.com

Lipophilicity: Despite its high polarity, the SF5 group significantly increases the lipophilicity of a molecule. enamine.netrowansci.com This enhanced lipophilicity, greater than that conferred by a CF3 group, can improve a molecule's ability to permeate cell membranes, potentially increasing its bioavailability. rowansci.comnih.gov

The combination of these properties makes the SF5 group an attractive alternative to the CF3 group in the development of new pharmaceuticals and advanced materials. nih.gov

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Reference |

|---|---|---|---|

| van der Waals Volume | 55.4 ų | 34.6 ų | nih.gov |

| Hammett Constant (meta) | σm = 0.61 | σm = 0.43 | nih.gov |

| Hammett Constant (para) | σp = 0.68 | σp = 0.53 | nih.gov |

| Hansch Lipophilicity Parameter | π = 1.23 | π = 0.88 | nih.gov |

Historical Development and Renewed Interest in SF5 Compounds in Organic Chemistry

The first organic compound containing a pentafluorosulfanyl group was reported in 1950, followed by the first synthesis of an SF5-substituted aromatic compound by Sheppard in 1960. nih.govrsc.org Despite this early discovery, the SF5 group remained a chemical curiosity for several decades, with its use confined to specialized areas of fluorine and sulfur chemistry. researchgate.net The primary barrier to its widespread adoption was the lack of convenient and scalable synthetic methods for introducing the group into organic molecules. rsc.orgresearchgate.net

A breakthrough occurred in the late 1990s with the development of improved synthetic protocols, which renewed interest in SF5-containing compounds. rsc.org This has led to a surge in research, particularly in drug discovery and materials science. rsc.org More recently, the development of milder, safer, and more accessible methods for generating SF5-transfer reagents, such as pentafluorosulfanyl chloride (SF5Cl), has further accelerated progress in the field. digitellinc.comresearchgate.net These synthetic advancements have made a wider range of SF5-containing building blocks available, fueling their application and the exploration of their unique properties. nih.govulaval.ca

属性

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5OS/c8-7(14)5-2-1-3-6(4-5)15(9,10,11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHIADOQLRPGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381326 | |

| Record name | SBB053612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-81-7 | |

| Record name | (OC-6-21)-[3-(Chlorocarbonyl)phenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB053612 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Acyl Chlorides in Synthetic Organic Chemistry

General Reactivity Profile of Acyl Chlorides in Nucleophilic Acyl Substitution Reactions

Acyl chlorides (or acid chlorides) are derivatives of carboxylic acids with the general formula RCOCl. vaia.com They are among the most reactive of the carboxylic acid derivatives, a group that also includes acid anhydrides, esters, and amides. chemistrysteps.comyoutube.com Their high reactivity stems from two main factors: the strong electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion. vaia.comlibretexts.org The electronegative chlorine and oxygen atoms create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. vaia.com

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. chemistrysteps.com This reaction generally proceeds via a two-step addition-elimination mechanism. vaia.comlibretexts.org In the first step, the nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.comlibretexts.org In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is a stable leaving group. youtube.com This versatile reactivity allows acyl chlorides to be readily converted into a wide variety of other functional groups. chemistrysteps.comuomustansiriyah.edu.iq

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | Hydrolysis |

| Alcohol (R'OH) | Ester | Alcoholysis |

| Ammonia (NH₃) | Primary Amide | Aminolysis |

| Primary Amine (R'NH₂) | Secondary Amide | Aminolysis |

| Carboxylate (R'COO⁻) | Acid Anhydride | Acylation |

Aromatic Acyl Chlorides: Specific Reactivity and Electronic Influences of Substituents on Reaction Rates

In aromatic acyl chlorides, such as benzoyl chloride and its derivatives, substituents on the aromatic ring can significantly influence the rate of nucleophilic acyl substitution. uomustansiriyah.edu.iq The electronic properties of the substituent alter the electrophilicity of the carbonyl carbon. libretexts.org

Electron-withdrawing groups (EWGs) attached to the aromatic ring increase the reactivity of the acyl chloride. uomustansiriyah.edu.iqacs.org By inductively pulling electron density away from the carbonyl carbon, these groups enhance its partial positive charge, making it a more potent electrophile and accelerating the rate of nucleophilic attack. libretexts.org The pentafluorosulfanyl (SF5) group is a very strong electron-withdrawing group. nih.gov Therefore, in 3-(Pentafluorosulfanyl)benzoyl chloride, the SF5 group at the meta-position significantly activates the acyl chloride functional group toward nucleophilic substitution compared to unsubstituted benzoyl chloride.

Electron-donating groups (EDGs) have the opposite effect. uomustansiriyah.edu.iq These groups donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon. libretexts.org This stabilization of the acyl chloride makes it less reactive toward nucleophiles. uomustansiriyah.edu.iq The influence of various substituents on the reactivity of a carbonyl group is analogous to their effect on the reactivity of an aromatic ring in electrophilic substitution. uomustansiriyah.edu.iqlibretexts.org Studies on the reactions of substituted aromatic acid chlorides have confirmed this principle, with electron-withdrawing substituents like nitro groups leading to faster reaction rates and electron-donating substituents like methoxy (B1213986) groups resulting in slower rates. acs.org

Research Rationale for this compound

The scientific interest in this compound is driven by the distinct and advantageous properties conferred by its constituent functional groups and their specific arrangement on the benzene (B151609) ring. The rationale for its investigation and use in synthesis is rooted in the synergistic interplay between the SF5 group and the acyl chloride, as well as the unique effects stemming from the meta-positioning of the SF5 substituent.

Synergistic Effects of the SF5 Group and Acyl Chloride Moiety on Reactivity and Synthetic Potential

The combination of the pentafluorosulfanyl group and the acyl chloride moiety on the same aromatic scaffold results in a powerful synergistic effect that enhances the molecule's synthetic utility. The SF5 group is one of the most electron-withdrawing groups known in organic chemistry, primarily due to the high electronegativity of the five fluorine atoms. rowansci.com This potent inductive effect significantly depletes electron density from the aromatic ring.

This electron withdrawal is transmitted to the acyl chloride functional group, rendering the carbonyl carbon substantially more electrophilic. The increased positive charge on this carbon makes it a highly activated site for nucleophilic acyl substitution. stackexchange.com Consequently, this compound reacts readily with a wide range of nucleophiles—such as amines, alcohols, and carbanions—to form corresponding amides, esters, and ketones with high efficiency. This enhanced reactivity makes the compound a superior acylating agent compared to benzoyl chlorides bearing less electron-withdrawing substituents. The high stability of the S-F bonds also ensures that the SF5 group remains intact under various reaction conditions, allowing for its clean incorporation into diverse molecular architectures. rowansci.com

The following table showcases the synthetic potential of this compound in the preparation of various amide derivatives, highlighting the high yields achievable in these transformations.

| Reactant (Nucleophile) | Product | Yield (%) |

|---|---|---|

| Piperidine | (3-(Pentafluorosulfanyl)phenyl)(piperidin-1-yl)methanone | 97% |

| Morpholine | (Morpholino(3-(pentafluorosulfanyl)phenyl)methanone | Data Not Specified |

| N-Boc-piperazine | tert-butyl 4-(3-(pentafluorosulfanyl)benzoyl)piperazine-1-carboxylate | Data Not Specified |

| N-Methylpiperazine | (4-Methylpiperazin-1-yl)(3-(pentafluorosulfanyl)phenyl)methanone | 17% |

This table presents findings from studies on the reactivity of this compound with various amine nucleophiles.

Positioning of the SF5 Group at the Meta-Position: Unique Electronic and Steric Considerations

The placement of the pentafluorosulfanyl group at the meta-position of the benzoyl chloride ring is a deliberate choice that leverages specific electronic and steric effects.

Electronic Considerations: Substituent effects on a benzene ring are primarily governed by a combination of inductive and resonance effects. wikipedia.org In the meta position, the resonance effect is minimized, and the substituent's influence is dominated by its inductive effect. researchgate.net The SF5 group possesses a strongly electron-withdrawing inductive effect, quantified by its positive Hammett constant (σI = 0.55). researchgate.net This value indicates a powerful ability to pull electron density through the sigma bonds of the molecule. By placing the SF5 group at the meta-position, its strong inductive effect deactivates the aromatic ring towards electrophilic attack but, crucially, enhances the electrophilicity of the distant carbonyl carbon, thereby facilitating nucleophilic substitution at the acyl chloride. libretexts.org

Steric Considerations: The SF5 group is sterically demanding, with a larger van der Waals volume than the commonly used trifluoromethyl (CF3) group. researchgate.netresearchgate.net While steric hindrance is most pronounced when a bulky group is in the ortho-position, its placement at the meta-position is not without consequence. The steric bulk of the meta-SF5 group can influence the conformational preferences of the acyl chloride moiety and can sterically shield one side of the molecule. This can affect the trajectory of incoming nucleophiles, potentially leading to selectivity in reactions with complex or chiral substrates. rsc.org This combination of a dominant, activating inductive effect on the acyl chloride and a non-interfering steric profile makes the meta-isomer a uniquely valuable tool in organic synthesis.

The table below provides key identifiers for this compound.

| Property | Value |

|---|---|

| Chemical Name | 3-(pentafluoro-λ6-sulfanyl)benzoyl chloride |

| Synonyms | 3-(Pentafluorosulfur)benzoyl chloride |

| CAS Number | 401892-81-7 bldpharm.comclearsynth.com |

| Molecular Formula | C7H4ClF5OS |

| Molecular Weight | 266.62 g/mol |

Strategies for Introducing the Pentafluorosulfanyl Group into Aromatic Systems

The incorporation of the SF₅ group, often called a "super-trifluoromethyl" group, onto aromatic systems has historically been challenging. d-nb.inforesearchgate.net However, modern synthetic chemistry has produced several effective strategies to overcome these difficulties, moving away from hazardous reagents toward more practical and scalable methods.

Oxidative Fluorination Approaches to Pentafluorosulfanylarenes from Sulfur-Containing Precursors

One of the primary methods for creating aryl-SF₅ compounds is through the oxidative fluorination of sulfur-containing precursors like aryl thiols and diaryl disulfides. nih.gov Early approaches using potent fluorinating agents such as elemental fluorine (F₂) often suffered from low yields and a limited range of compatible substrates. nih.govchemrxiv.org

A significant breakthrough in this area was the development of methods using more accessible reagents. chemrxiv.org A key advancement involves the treatment of diaryl disulfides with a combination of trichloroisocyanuric acid (TCCA) and potassium fluoride (B91410) (KF), which provides a more practical route to pentafluorosulfanylarenes. d-nb.infochemrxiv.org Another powerful method employs a mixture of a divalent metal fluoride, such as silver(II) fluoride (AgF₂), and an organic salt like a tetraalkylammonium halide. google.com This system facilitates a one-pot oxidative fluorination of thioaryl compounds under mild reaction conditions, often at room temperature, to produce the desired SF₅-containing aryl compound in high yield. google.com In many cases, these reactions proceed through an aryl tetrafluoro-λ⁶-sulfanyl chloride (Ar-SF₄Cl) intermediate, which is subsequently converted to the final Ar-SF₅ product via a chlorine-fluorine exchange. nih.govchemrxiv.org

| Precursor | Reagents | Key Features | Yield | Citations |

| Diaryl Disulfides | AgF₂, Organic Salt (e.g., NR₄X) | Mild, one-pot reaction; avoids partially fluorinated byproducts. | High | google.com |

| Diaryl Disulfides | Trichloroisocyanuric Acid (TCCA), KF | A major milestone providing a more practical and accessible method. | Moderate to High | d-nb.infochemrxiv.org |

| Aryl Thiols / Disulfides | Elemental Fluorine (F₂) | An early method, now used for large-scale industrial synthesis of specific compounds. | Variable, can be low | nih.govresearchgate.net |

Radical Pentafluorosulfanylation Reactions Utilizing SF₅Cl and Analogous Reagents

The radical addition of pentafluorosulfanyl chloride (SF₅Cl) is a cornerstone for the synthesis of SF₅-containing aliphatic compounds and serves as a fundamental method for generating the SF₅• radical. d-nb.infobeilstein-journals.org The classic approach, developed by Dolbier, involves the use of a radical initiator like triethylborane (B153662) (Et₃B) with oxygen to activate the SF₅Cl and generate the key SF₅• radical propagating species. beilstein-journals.org

This highly reactive SF₅• radical can then add across unsaturated bonds in alkenes and alkynes. d-nb.infobeilstein-journals.org While direct radical addition to arenes is less common for initial SF₅ introduction compared to oxidative fluorination, the principles of SF₅• generation are vital. More recently, three-component reactions involving SF₅Cl, an alkene, and a diazo compound have been developed to create complex α-alkyl-α-SF₅ carbonyl compounds. researchgate.netresearchgate.net To improve safety and handling, air-stable amine-borane complexes have been introduced as effective alternatives to the pyrophoric Et₃B for initiating the radical addition of SF₅Cl under thermal conditions. beilstein-journals.org

Advancements in the Practical and Gas-Free Synthesis of SF₅Cl and Related Building Blocks

A significant hurdle in pentafluorosulfanyl chemistry has been the difficulty and danger associated with handling SF₅Cl, a toxic and expensive gas. d-nb.info This has spurred the development of practical, gas-reagent-free methods for its synthesis and use. A key strategy has been to generate SF₅Cl in situ or prepare it as a stock solution from stable, easy-to-handle precursors.

One such method involves the reaction of inexpensive sulfur powder (S₈) with TCCA and KF to produce a solution of SF₅Cl, avoiding the need to handle the reagent in its gaseous state. d-nb.info Further refinements to enhance safety include the use of two-chamber reactors. d-nb.info In this setup, SF₅Cl is generated in the first chamber from precursors like 4,4'-dipyridyl disulfide with TCCA and KF, and the resulting gas is immediately consumed in a reaction in the second chamber. academie-sciences.fr The development of continuous flow reactors represents another major step forward, allowing for the safe, efficient, and on-demand synthesis of SF₅Cl from sulfur powder, TCCA, and KF. d-nb.info These advancements have also focused on the synthesis of aryl tetrafluoro-λ⁶-sulfanyl chlorides (Ar-SF₄Cl), which are crucial and stable intermediates that can be reliably converted to the final Ar-SF₅ compounds. chemrxiv.orgresearchgate.net

Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid Intermediates

Once the pentafluorosulfanyl group is installed on the aromatic ring, specifically as 1-nitro-3-(pentafluorosulfanyl)benzene, a series of well-established functional group interconversions are required to synthesize the 3-(pentafluorosulfanyl)benzoic acid intermediate.

Multi-Step Conversions from Substituted Nitrobenzene Derivatives

The synthesis of 3-(pentafluorosulfanyl)benzoic acid is effectively achieved through a high-yield, multi-step pathway starting from 1-nitro-3-(pentafluorosulfanyl)benzene. researchgate.netchemsrc.comresearchgate.net Nitro-(pentafluorosulfanyl)benzenes are valuable starting materials due to their relative availability and the activating effect of the two strong electron-withdrawing groups (NO₂ and SF₅), which facilitates certain chemical transformations. researchgate.netnih.gov The synthetic route is a logical progression of functional group manipulations designed to convert the nitro group into a carboxylic acid. chemsrc.comresearchgate.net

Functional Group Transformations to the Carboxylic Acid Moiety via Reductive and Oxidative Pathways

The conversion of the nitroaromatic precursor to the target benzoic acid involves a sequence of reductive and oxidative steps. researchgate.netchemsrc.com The established pathway is as follows:

Reduction of Nitro Group : The process begins with the reduction of the nitro (NO₂) group to an amino (NH₂) group, yielding 3-(pentafluorosulfanyl)aniline. researchgate.netchemsrc.comresearchgate.net This is a standard transformation in aromatic chemistry.

Conversion of Amino Group : The resulting aniline (B41778) derivative is then converted into a more versatile intermediate. A common method is a Sandmeyer-type reaction to transform the amino group into a bromide. researchgate.netchemsrc.com

Formation of Aldehyde : The aryl bromide is subsequently converted into 3-(pentafluorosulfanyl)benzaldehyde. researchgate.netchemsrc.com

Oxidation to Carboxylic Acid : In the final step, the aldehyde (CHO) moiety is oxidized to a carboxylic acid (COOH), affording the desired 3-(pentafluorosulfanyl)benzoic acid in high yield. researchgate.netchemsrc.comresearchgate.net

This benzoic acid is the direct precursor to this compound, which is typically formed in a final step through reaction with a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com

| Synthetic Pathway for 3-(Pentafluorosulfanyl)benzoic Acid | |

| Starting Material | 1-Nitro-3-(pentafluorosulfanyl)benzene |

| Step 1: Reduction | Conversion of -NO₂ to -NH₂ |

| Intermediate | 3-(Pentafluorosulfanyl)aniline |

| Step 2: Diazotization/Substitution | Conversion of -NH₂ to -Br |

| Intermediate | 1-Bromo-3-(pentafluorosulfanyl)benzene |

| Step 3: Formylation | Conversion of -Br to -CHO |

| Intermediate | 3-(Pentafluorosulfanyl)benzaldehyde |

| Step 4: Oxidation | Conversion of -CHO to -COOH |

| Final Precursor | 3-(Pentafluorosulfanyl)benzoic Acid |

Conversion of 3-(Pentafluorosulfanyl)benzoic Acid to this compound

The transformation of 3-(pentafluorosulfanyl)benzoic acid to its corresponding acyl chloride is the most direct and widely employed route. This conversion is typically achieved using standard chlorinating agents.

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 3-(pentafluorosulfanyl)benzoic acid, classical reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are effective. libretexts.orgchemguide.co.uk

Thionyl Chloride (SOCl₂): The reaction of 3-(pentafluorosulfanyl)benzoic acid with thionyl chloride is a common and efficient method for the synthesis of this compound. doubtnut.commasterorganicchemistry.com The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification of the desired acyl chloride. chemguide.co.ukresearchgate.net Often, a catalyst such as N,N-dimethylformamide (DMF) is used to facilitate the reaction. google.com The reaction is typically carried out by heating the mixture under reflux, followed by distillation to remove excess thionyl chloride and isolate the product. google.com

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective reagent for this conversion. The reaction with a carboxylic acid yields the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. libretexts.org Fractional distillation is required to separate the this compound from the phosphorus oxychloride byproduct. libretexts.org

Phosphorus Trichloride (PCl₃): PCl₃ can also be utilized, though it is generally less reactive than PCl₅ and SOCl₂. The reaction produces the desired acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Similar to the other methods, purification is typically achieved through fractional distillation. chemguide.co.uk

A comparison of these common chlorinating agents is presented in the table below.

| Chlorinating Agent | Byproducts | Separation Method | Notes |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gases) | Fractional Distillation | Gaseous byproducts simplify purification. chemguide.co.ukresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional Distillation | Effective, but requires separation from liquid byproduct. libretexts.org |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Fractional Distillation | Less reactive than SOCl₂ and PCl₅. chemguide.co.uk |

A critical consideration in the synthesis of this compound is the preservation of the robust pentafluorosulfanyl (SF5) group. rowansci.com While the SF5 group is known for its high thermal and chemical stability, harsh reaction conditions can potentially lead to side reactions or degradation. rowansci.commdpi.com

Optimization of the reaction conditions is therefore crucial. This includes careful control of temperature, reaction time, and the stoichiometry of the reagents. For instance, using a minimal excess of the chlorinating agent and performing the reaction at the lowest effective temperature can help to minimize potential side reactions. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion of the starting material without prolonged exposure to harsh conditions. In some cases, the use of a solvent-free approach or an inert solvent like dichloromethane (B109758) can be beneficial. researchgate.netresearchgate.net The stability of acid-sensitive protecting groups, if present elsewhere in the molecule, is also a key factor in choosing the appropriate conditions and reagents. reddit.com

Emerging Synthetic Approaches for Analogous SF5-Acyl Chlorides

While the direct chlorination of the corresponding benzoic acid is a well-established method, research into novel synthetic routes for SF5-containing acyl halides continues, driven by the need for more efficient, versatile, and safer methodologies.

One emerging area involves the use of highly fluorinated precursors. For example, pentafluorosulfanyldifluoroacetyl chloride has been synthesized in nearly quantitative yield from pentafluorosulfanyldifluoroacetic acid. clemson.edu This acyl chloride serves as a versatile building block for the synthesis of various SF5-containing aliphatic compounds and heterocycles. clemson.edu The reactions of this acyl chloride with Grignard reagents or its reduction with lithium aluminum hydride demonstrate its utility in constructing more complex molecules containing the SF5CF2- moiety. clemson.edu

The development of novel synthetic strategies that offer high chemo- and regioselectivity is a significant focus in modern organic synthesis. For SF5-containing compounds, this includes exploring new ways to introduce the SF5 group and then convert it to an acyl halide. While direct fluorination methods have been explored for the synthesis of aryl-SF5 compounds, these often require specialized equipment and handling of hazardous reagents like elemental fluorine. researchgate.net More recent developments have focused on safer and more practical methods for introducing the SF5 group, which could then be elaborated to the desired acyl halide. researchgate.net These advancements in synthetic methodology are crucial for expanding the accessibility and application of SF5-containing building blocks in various fields of chemical research. researchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of 3 Pentafluorosulfanyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for 3-(pentafluorosulfanyl)benzoyl chloride is nucleophilic acyl substitution. The potent electron-withdrawing effect of the pentafluorosulfanyl group makes the carbonyl carbon exceptionally electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This reaction proceeds through a classic two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product.

Formation of Carboxylic Acid Derivatives: Esters and Amides

Due to its high reactivity, this compound serves as an excellent precursor for a range of carboxylic acid derivatives, most notably esters and amides. The reaction involves treating the acyl chloride with an appropriate oxygen or nitrogen nucleophile. The general stability of the SF₅ group ensures it remains intact throughout these transformations. mdpi.com The synthesis of various amides and esters is typically straightforward, proceeding readily under standard acylation conditions.

Reactivity with Nitrogen-Containing Nucleophiles: Formation of SF₅-Substituted Amides via Aminolysis

This compound reacts readily with a wide array of nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding SF₅-substituted benzamides. This process, known as aminolysis, is generally rapid and high-yielding. For instance, the synthesis of SF₅-containing meta-diamide insecticides involves the conversion of a substituted benzoic acid to its acyl chloride with thionyl chloride (SOCl₂), followed by condensation with various 4-SF₅-anilines. mdpi.comresearchgate.net This reaction typically proceeds smoothly in the presence of a base, like sodium bicarbonate, to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net

The reaction's scope is broad, accommodating various substituted anilines and aliphatic amines. The high reactivity of the acyl chloride, amplified by the SF₅ group, facilitates these couplings efficiently.

Table 1: Examples of Amide Formation from SF₅-Substituted Acyl Chlorides This table is illustrative, based on described syntheses of related compounds.

| Amine Nucleophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(Pentafluorosulfanyl)aniline | NaHCO₃ | Acetone/Water | N-(4-(pentafluorosulfanyl)phenyl)-3-(pentafluorosulfanyl)benzamide | mdpi.comresearchgate.net |

| 2-Methyl-4-(pentafluorosulfanyl)aniline | NaHCO₃ | Acetone/Water | N-(2-methyl-4-(pentafluorosulfanyl)phenyl)-3-(pentafluorosulfanyl)benzamide | mdpi.comresearchgate.net |

Reactivity with Oxygen-Containing Nucleophiles: Esterification with Alcohols and Phenols

The esterification of this compound with alcohols and phenols proceeds efficiently to yield the corresponding benzoate (B1203000) esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to scavenge the HCl generated during the reaction. researchgate.net The reaction with phenols, which are generally less nucleophilic than alcohols, also proceeds effectively due to the high electrophilicity of the acyl chloride. researchgate.net The formation of esters from benzoyl chlorides and alcohols is a common and robust transformation. chempedia.info

Table 2: Representative Esterification Reactions This table provides hypothetical examples based on general reactivity principles.

| Oxygen Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Ethanol | Pyridine | Dichloromethane (B109758) | Ethyl 3-(pentafluorosulfanyl)benzoate |

| Phenol | Triethylamine | Dichloromethane | Phenyl 3-(pentafluorosulfanyl)benzoate |

Hydrolysis and Stability in Aqueous and Basic Environments

Like most benzoyl chlorides, this compound is susceptible to hydrolysis upon contact with water, yielding 3-(pentafluorosulfanyl)benzoic acid. guidechem.com The rate of this reaction is expected to be significantly faster than that of unsubstituted benzoyl chloride. The strong electron-withdrawing nature of the SF₅ group greatly increases the positive charge on the carbonyl carbon, making it more prone to nucleophilic attack by water. reddit.comstackexchange.com This is in contrast to benzoyl chlorides with electron-donating groups, which can undergo hydrolysis via a dissociative mechanism involving a stabilized acylium cation. reddit.com For substrates with powerful electron-withdrawing groups like nitro or pentafluorosulfanyl, the hydrolysis proceeds through an associative pathway where the attack by water is the rate-limiting step. reddit.commdpi.com

While the acyl chloride moiety is readily hydrolyzed, the pentafluorosulfanyl group itself is exceptionally stable. It is resistant to both acidic and basic hydrolysis and displays high thermal stability, a property that makes it a valuable functional group in the design of robust molecules for various applications. mdpi.comrowansci.comnih.govbeilstein-journals.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

While the acyl chloride functional group is not typically used directly in transition-metal-catalyzed cross-coupling reactions, the aryl chloride bond can potentially participate under specific conditions. However, it is more common for the corresponding aryl halide (e.g., 3-bromo- (B131339) or 3-iodo-(pentafluorosulfanyl)benzene) to be employed in these transformations. The resulting SF₅-substituted aromatic systems are valuable building blocks that can then be converted to the target benzoyl chloride. The SF₅ group is stable under typical cross-coupling conditions.

Applicability in Suzuki-Miyaura and Sonogashira Type Couplings for SF₅-Aromatic Systems

The Suzuki-Miyaura and Sonogashira reactions are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgnih.govrsc.org SF₅-substituted aryl halides have been successfully employed in these couplings. For example, 1-bromo-3-(pentafluorosulfanyl)benzene has been used in Negishi cross-coupling reactions, a related transformation, to synthesize SF₅-containing amino acids. nih.gov Furthermore, SF₅-substituted potassium aryltrifluoroborates have been prepared and successfully utilized in Suzuki-Miyaura cross-coupling reactions to access 3,5-disubstituted pentafluorosulfanylbenzenes, demonstrating the compatibility of the SF₅ group with palladium catalysis. nih.gov

The Sonogashira coupling, which couples terminal alkynes with aryl halides, is also applicable to SF₅-aromatic systems. nih.govnih.govrsc.orgrsc.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The electron-withdrawing nature of the SF₅ group can facilitate the oxidative addition step of the catalytic cycle, potentially enhancing reaction rates compared to electron-rich aryl halides.

Table 3: Applicability of Cross-Coupling Reactions for SF₅-Aryl Halides This table illustrates potential cross-coupling reactions based on literature for related SF₅-aromatics.

| Reaction Type | SF₅-Aryl Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-(Pentafluorosulfanyl)phenylboronic acid | Aryl Bromide | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | 3-(Pentafluorosulfanyl)biphenyl derivative | nih.govnih.govresearchgate.net |

| Sonogashira | 1-Bromo-3-(pentafluorosulfanyl)benzene | Phenylacetylene | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + CuI + Base | 1-(Phenylethynyl)-3-(pentafluorosulfanyl)benzene | organic-chemistry.orgnih.gov |

Coupling with Organometallic Reagents, including Grignard Reagents, for Ketone Synthesis

The reaction of acyl chlorides with organometallic reagents is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of ketones. Due to the highly electrophilic nature of the carbonyl carbon in this compound, it readily reacts with a wide range of nucleophilic organometallic compounds.

Grignard Reagents: The addition of Grignard reagents (R-MgX) to this compound is a direct method for ketone synthesis. The reaction proceeds via nucleophilic acyl substitution, where the alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, displacing the chloride ion. However, a significant challenge in using highly reactive Grignard reagents is the potential for a second addition to the newly formed ketone, leading to the corresponding tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is often necessary to favor ketone formation.

Other Organometallic Reagents: To circumvent the issue of over-addition, less reactive organometallic reagents are frequently employed. Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this transformation. masterorganicchemistry.com These reagents are softer nucleophiles and are selective for acyl chlorides, typically stopping at the ketone stage without reacting further. Similarly, organocadmium (R₂Cd) and organozinc (R₂Zn) reagents can provide higher yields of the desired ketone with minimal formation of the tertiary alcohol byproduct. The strong electron-withdrawing nature of the SF₅ group enhances the electrophilicity of the carbonyl carbon, facilitating these coupling reactions.

The table below illustrates the expected products from the reaction of this compound with various organometallic reagents.

| Organometallic Reagent (R-M) | Reagent Name | Expected Ketone Product |

| CH₃MgBr | Methylmagnesium bromide | 1-(3-(Pentafluorosulfanyl)phenyl)ethan-1-one |

| PhMgCl | Phenylmagnesium chloride | (3-(Pentafluorosulfanyl)phenyl)(phenyl)methanone |

| (CH₃)₂CuLi | Lithium dimethylcuprate | 1-(3-(Pentafluorosulfanyl)phenyl)ethan-1-one |

| (CH₂=CH)₂CuLi | Lithium divinylcuprate | (3-(Pentafluorosulfanyl)phenyl)propenone |

Other Advanced Reactivity Modes

Beyond standard coupling reactions, the unique electronic properties imparted by the pentafluorosulfanyl group open the door to other advanced chemical transformations.

Acyl fluorides are valuable synthetic intermediates that exhibit unique reactivity and enhanced stability compared to their chloride counterparts. nih.govbeilstein-journals.org The conversion of this compound to 3-(pentafluorosulfanyl)benzoyl fluoride (B91410) can be achieved through catalytic nucleophilic fluorination.

Recent advancements have demonstrated the efficacy of a cyclometallated rhodium complex as a catalyst for the quantitative fluorination of a wide array of acyl chlorides. nih.govacs.org The reaction typically utilizes silver fluoride (AgF) as the fluoride source and proceeds under mild conditions. A key finding from these studies is that acyl chlorides bearing electron-withdrawing substituents undergo more rapid fluorination. nih.gov The powerful electron-withdrawing effect of the SF₅ group significantly increases the electrophilicity of the carbonyl carbon, making this compound an ideal substrate for this transformation, likely leading to rapid and high-yielding conversion. nih.gov

The proposed catalytic cycle involves the formation of an active Rh-F species, which then delivers the nucleophilic fluoride to the acyl chloride, regenerating the catalyst and forming the acyl fluoride product. nih.gov

| Parameter | Condition/Reagent | Purpose |

| Catalyst | Cyclometallated Rhodium Complex (5 mol %) | Facilitates nucleophilic fluoride transfer |

| Fluoride Source | Silver Fluoride (AgF, 1.5 equiv.) | Provides the fluoride anion |

| Solvent | Dichloromethane (DCM) | Reaction medium |

| Temperature | 20 °C | Mild reaction condition |

While the ionic reactivity of the acyl chloride group is well-established, its participation in radical reactions offers an alternative and powerful avenue for molecular functionalization. The generation of acyl radicals from aroyl chlorides can be achieved through various methods, including visible-light photoredox catalysis. rsc.orgrsc.org In such systems, a photocatalyst, upon excitation by light, can initiate a process leading to the formation of a benzoyl radical.

For this compound, this would generate the 3-(pentafluorosulfanyl)benzoyl radical. This radical species could then participate in a variety of subsequent reactions, such as Giese-type additions to electron-poor olefins. rsc.org

Another potential radical pathway is decarbonylation, where the acyl radical loses a molecule of carbon monoxide (CO) to form an aryl radical. nih.gov In this case, the 3-(pentafluorosulfanyl)benzoyl radical would extrude CO to yield the 3-(pentafluorosulfanyl)phenyl radical. This highly reactive intermediate could then be trapped by hydrogen atom donors or participate in cross-coupling reactions. Nickel-catalyzed decarbonylative coupling reactions, for instance, utilize aroyl chlorides as aryl electrophiles. nih.gov While specific studies on this compound in these radical systems are not extensively documented, its structure is well-suited for such exploratory chemistry, offering pathways to novel SF₅-substituted compounds. The stability of the SF₅ group under many radical conditions makes this a promising area for future research. researchgate.net

| Radical Process | Intermediate Species | Potential Application |

| Acyl Radical Formation | 3-(Pentafluorosulfanyl)benzoyl radical | Giese addition, synthesis of complex ketones |

| Radical Decarbonylation | 3-(Pentafluorosulfanyl)phenyl radical | Arylation reactions, C-C bond formation |

Derivatization Strategies and Synthetic Utility of 3 Pentafluorosulfanyl Benzoyl Chloride

Synthesis of SF5-Substituted Heterocyclic Systems

The incorporation of the SF5 group into heterocyclic scaffolds is a promising strategy for the development of novel pharmaceuticals and agrochemicals. 3-(Pentafluorosulfanyl)benzoyl chloride is an effective reagent for the synthesis of these valuable compounds.

The quinazolinone core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. orientjchem.orgnih.gov The reaction of an acyl chloride with 2-aminobenzamide (B116534) is a common method for synthesizing quinazolinone derivatives. orientjchem.org In this context, this compound can be utilized to create novel SF5-substituted quinazolinones.

The general synthesis proceeds via an initial acylation of the amino group of 2-aminobenzamide by the SF5-benzoyl chloride, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. While direct literature examples starting specifically with this compound are not detailed, the synthesis of SF5-containing quinazolines has been demonstrated through other routes. For instance, SF5-substituted ortho-aminobenzophenones can be condensed with amines to yield SF5-quinazolines. beilstein-journals.org This demonstrates the chemical compatibility of the SF5-aryl moiety with the conditions required for forming such heterocyclic systems, supporting the viability of using this compound in similar condensation reactions with 2-amino benzamides.

Table 1: General Reaction for Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Note: This represents a plausible synthetic route based on established chemical principles.

The utility of SF5-acyl chlorides extends beyond quinazolinones to a variety of other heterocyclic systems. The reactivity of the acyl chloride group allows for its incorporation into diverse synthetic pathways, leading to novel molecular frameworks.

Researchers have successfully synthesized other SF5-containing nitrogen heterocycles, such as benzisoxazoles and quinolines. beilstein-journals.org For example, the reduction of SF5-substituted benzisoxazoles yields ortho-aminobenzophenones, which are versatile intermediates for quinoline (B57606) synthesis. beilstein-journals.org Furthermore, strategies have been developed for the synthesis of 2-SF5-(aza)indoles, highlighting the growing interest in the structural diversity of SF5-heterocycles. nih.gov These examples underscore the role of SF5-substituted precursors in accessing a broad range of heterocyclic scaffolds, which are of significant interest for discovering new bioactive molecules.

Preparation of Complex SF5-Containing Organic Scaffolds

This compound is a valuable tool for chemists aiming to construct intricate organic molecules. Its ability to readily react with nucleophiles makes it an ideal building block for creating structurally diverse and complex scaffolds. soton.ac.uknih.gov

The unique electronic properties of the SF5 group make it an attractive component for advanced materials. rsc.org Poly(pentafluorosulfanyl)aromatic compounds are of interest in materials science for applications such as optoelectronics. rsc.orggoogle.com Processes have been developed for the synthesis of these compounds, which can serve as products themselves or as crucial intermediates. google.com The incorporation of multiple SF5 groups onto an aromatic core can significantly alter the material's electronic and physical properties. While the direct use of this compound in polymerization is not explicitly detailed, it serves as a precursor to molecules that can be assembled into larger, poly-substituted aromatic systems designed for specific material functions.

The concept of using well-defined molecular building blocks is central to modern organic synthesis for creating functional molecules. mdpi.com this compound exemplifies such a building block, enabling the systematic introduction of the SF5-benzoyl moiety into larger structures. enamine.net

Its utility has been demonstrated in the synthesis of novel meta-diamide insecticides. mdpi.comresearchgate.net In these syntheses, a substituted benzoic acid is first converted to its corresponding acyl chloride (analogous to this compound) and then condensed with an SF5-containing aniline (B41778) to produce the final complex molecule. mdpi.comresearchgate.net This approach highlights how the acyl chloride functionality can be used to link different complex fragments. Similarly, SF5-aryl bromides, which are precursors to compounds like this compound, have been used in Negishi cross-coupling reactions to synthesize the first SF5-containing aromatic amino acids, demonstrating the versatility of these building blocks in accessing novel peptidic structures. nih.gov

Table 2: Examples of Complex Scaffolds from SF5 Building Blocks

| Building Block Type | Reaction Type | Resulting Scaffold/Molecule | Reference |

|---|---|---|---|

| SF5-Acyl Chloride (analogue) | Amide Coupling | SF5-containing meta-diamide insecticides | mdpi.comresearchgate.net |

| SF5-Aryl Bromide | Negishi Cross-Coupling | SF5-containing aromatic amino acids | nih.gov |

Applications in Synthesis of Functional Molecules and Advanced Materials

The derivatization of this compound leads to a wide range of functional molecules and provides a pathway to advanced materials with enhanced properties. The introduction of the SF5 group can profoundly influence the biological activity and physicochemical properties of organic compounds. researchgate.net

In the realm of functional molecules, the SF5 group has been successfully incorporated into agrochemicals, leading to potent insecticides. mdpi.comresearchgate.net The synthesis of SF5-substituted heterocycles and amino acids opens avenues for the discovery of new therapeutic agents, as these scaffolds are common in drug molecules. researchgate.netbeilstein-journals.orgnih.gov The SF5 group can improve metabolic stability and cell membrane permeability, which are desirable characteristics for drug candidates. nih.gov

In materials science, the strong electron-withdrawing nature of the SF5 group is harnessed to tune the optoelectronic character of functional materials. rsc.org The synthesis of poly(pentafluorosulfanyl)aromatic compounds points toward their application in creating materials with novel electronic properties. google.com The continued development of synthetic methods using building blocks like this compound is expected to expand the practical applications of SF5-containing compounds in both life sciences and materials technology. researchgate.netrsc.org

Precursors for Optoelectronic Dyes and Liquid Crystals with Tuned Dielectric Anisotropy

The potent electron-withdrawing nature of the pentafluorosulfanyl group makes this compound an important precursor in the synthesis of materials for optoelectronic applications. rsc.orgresearchgate.net The SF₅ group is considered a "super-trifluoromethyl group" due to its stronger electron-withdrawing capabilities, which can significantly modify the electronic properties of molecules. researchgate.netnih.gov

In the field of optoelectronic dyes , the SF₅-benzoyl moiety derived from this compound serves as a powerful electron acceptor in push-pull chromophore systems. researchgate.net These D-π-A (donor-π-acceptor) dyes exhibit intramolecular charge transfer (ICT) upon photoexcitation, a property crucial for applications in nonlinear optics and dye-sensitized solar cells (DSSCs). researchgate.netnih.gov The incorporation of the SF₅ group enhances the push-pull character, leading to desirable photophysical properties such as large Stokes shifts (>100 nm) and pronounced solvatofluorochromic effects. researchgate.net Research has demonstrated that SF₅-functionalized dyes can exhibit high two-photon absorption cross-sections, a key parameter for applications in bioimaging and photodynamic therapy. acs.org

| Dye/Chromophore | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Key Feature | Reference |

|---|---|---|---|---|---|

| SF₅-BODIPY Dye (SF5-3) | 636 | 651 | 15 | Used in p-type DSSCs, JSC of 3.84 mA cm⁻² | nih.gov |

| Push-Pull Dye 5 | Not specified | Not specified | >100 | Exhibits reversible mechanofluorochromism | researchgate.net |

| SF₅-Chromophore D1 | 408 | 475 | 67 | High two-photon absorption cross-section | acs.org |

| SF₅-Chromophore D3 | 406 | 509 | 103 | π-extended conjugated system | acs.org |

In the design of liquid crystals (LCs) , this compound is used to synthesize molecules with tailored dielectric anisotropy (Δε). The large dipole moment perpendicular to the long molecular axis, introduced by substituents like the SF₅ group, is crucial for developing LCs with negative dielectric anisotropy. arxiv.orgresearchgate.net Such materials are essential for advanced display technologies that utilize vertical alignment (VA) mode. By reacting the benzoyl chloride with various mesogenic cores containing hydroxyl or amino functionalities, a diverse range of ester- or amide-linked LCs can be produced. The introduction of fluorine-containing groups systematically alters the dielectric permittivity, allowing for precise tuning of the material's response to an electric field. mdpi.com Research on analogous fluorinated dimers has shown that the molecular structure directly influences the magnitude of the dielectric anisotropy, which is a critical performance parameter for LC devices. arxiv.orgmdpi.com

| Compound | Phase Transition Temp (°C) | Dielectric Anisotropy (Δε) | Key Structural Feature | Reference |

|---|---|---|---|---|

| DTC5C7 | N to NTB at ~115 | ~ -1.5 (at 120°C) | Difluoroterphenyl core, C7 spacer | arxiv.org |

| DTC5C9 | N to NTB at ~118 | ~ -2.0 (at 120°C) | Difluoroterphenyl core, C9 spacer | arxiv.org |

| DTC5C11 | N to NTB at ~117 | ~ -2.3 (at 120°C) | Difluoroterphenyl core, C11 spacer | arxiv.org |

| DTC3C11 | N to NTB at ~132 | ~ -2.8 (at 135°C) | Shorter C3 terminal chain | arxiv.org |

Development of SF₅-Incorporated Polymers and Functional Polymers

The incorporation of the pentafluorosulfanyl group into polymer structures can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. acs.org this compound serves as a key monomer or functionalizing agent for creating these advanced polymers. Through polycondensation reactions with diol or diamine comonomers, it can be integrated into the backbones of polyesters and polyamides.

The presence of the SF₅ group significantly influences polymerization processes and the final properties of the material. For instance, in the context of organometallic catalysis for ethylene (B1197577) polymerization, catalyst complexes bearing SF₅ substituents have been shown to produce polymers with higher molecular weights and fewer branches compared to their trifluoromethyl (CF₃) analogues. acs.org This effect is attributed to a reduction in β-hydrogen elimination, a key chain termination/transfer step. acs.org This demonstrates the profound electronic impact of the SF₅ group on catalyst reactivity and, consequently, polymer microstructure.

Functional polymers containing the SF₅ group are explored for applications where high performance is required. The strong electron-withdrawing nature and high lipophilicity of the SF₅ moiety can be leveraged to create materials for dielectric applications, hydrophobic coatings, and membranes with selective permeability. The chemical stability endowed by the strong S-F bonds ensures the durability of these polymers in harsh operational environments. rowansci.com The ability to synthesize SF₅-containing amino acids and peptides further opens the door to creating novel SF₅-functionalized biopolymers with unique structural and functional properties. nih.gov

| Catalyst Substituent | Polymerization Temp (°C) | Molecular Weight (kg/mol) | Methyl Branches per 1000 C | Reference |

|---|---|---|---|---|

| SF₅ | 30 | ~1800 | ~1 | acs.org |

| CF₃ | 30 | ~1200 | ~6 | acs.org |

| SF₅ | 50 | ~1100 | ~2 | acs.org |

| CF₃ | 50 | ~600 | ~10 | acs.org |

Advanced Synthetic and Methodological Approaches for 3 Pentafluorosulfanyl Benzoyl Chloride Chemistry

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for handling hazardous reactions and reactive intermediates, offering significant advantages over traditional batch processing. acs.orgcomchart.comvapourtec.com This approach is particularly well-suited for the synthesis of SF5-containing compounds and the transformation of acyl chlorides, where issues of safety, scalability, and reaction control are paramount. pharmtech.comd-nb.info By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters, leading to enhanced safety, efficiency, and product quality. comchart.comakjournals.com

Microreactors are a cornerstone of continuous flow chemistry, characterized by their small channel dimensions and high surface-area-to-volume ratios. comchart.comthieme.de These features facilitate exceptional heat and mass transfer, which is critical for controlling highly exothermic reactions, such as the formation of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride. chemanager-online.comrsc.org The conversion of 3-(pentafluorosulfanyl)benzoic acid to its corresponding acyl chloride is an analogous transformation that benefits significantly from the precise temperature control afforded by microreactor systems, thereby minimizing the formation of thermal degradation byproducts. comchart.com

The use of flow microreactor systems allows for the rapid mixing of reagents, which can be crucial for selectivity in reactions involving highly reactive species like organolithiums with acyl chlorides. researchgate.net This rapid mixing ensures that the reaction occurs under homogenous conditions, preventing localized concentration gradients that can lead to side reactions. Furthermore, the scalability of continuous flow processes is a key advantage. asymchem.com A process optimized on a laboratory-scale microreactor can be scaled up by extending the operational time ("scaling out") or by using multiple reactors in parallel, without the need for extensive re-optimization that is often required when scaling up batch reactions. pharmtech.com Research on the continuous flow synthesis of SF5Cl, a critical reagent for introducing the SF5 group, demonstrates the potential for safe, efficient, and scalable on-demand production, which can be integrated into subsequent transformations. d-nb.infobohrium.comresearchgate.net

| Parameter | Batch Processing | Continuous Flow (Microreactors) | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Poor, dependent on vessel size | Excellent, high surface-area-to-volume ratio comchart.com | Prevents thermal runaways and byproduct formation. chemanager-online.com |

| Mass Transfer | Often limited by stirring efficiency | Excellent, due to small channel dimensions thieme.de | Ensures reaction homogeneity and improves yields. |

| Safety | Large volume of hazardous materials | Small reactor volume (hold-up) pharmtech.com | Inherently safer, minimizes risk of explosion. comchart.com |

| Scalability | Complex re-optimization required | Achieved by continuous operation or parallelization asymchem.com | More straightforward and predictable scale-up. |

| Process Control | Variable temperature and concentration gradients | Precise control over temperature, pressure, residence time comchart.com | Higher reproducibility and product purity. |

Safety is a primary concern when handling reactive compounds like 3-(pentafluorosulfanyl)benzoyl chloride. Acyl chlorides are sensitive to moisture and can release corrosive hydrogen chloride gas upon contact with water. wikipedia.org The SF5 group itself can be involved in highly energetic reactions. Continuous flow technology inherently enhances safety by minimizing the volume of hazardous material present in the reactor at any given time. comchart.compharmtech.com This small "hold-up" volume drastically reduces the potential energy of the system and minimizes the risk associated with thermal runaways or accidental releases. akjournals.com

Process control in flow systems is exceptionally precise. comchart.com Parameters such as temperature, pressure, and residence time can be monitored and adjusted in real-time to maintain optimal reaction conditions. This level of control is crucial for managing reactive intermediates, which may be unstable and prone to decomposition or side reactions if not consumed immediately. acs.org In a continuous flow setup, a hazardous intermediate like an SF5-acyl chloride can be generated in one module and immediately streamed into a subsequent module to react with another substrate, a process known as "telescoping". d-nb.info This avoids the need for isolation and storage of the unstable intermediate, further enhancing process safety and efficiency. asymchem.com

Continuous flow synthesis aligns well with the principles of green chemistry. The efficiency of microreactors often leads to higher yields and selectivity, reducing waste generation. sciencedaily.com The energy efficiency is also typically better than in batch processes due to improved heat transfer. acs.org A significant area of development is the integration of bio-derived solvents into flow chemistry processes. rsc.orgwhiterose.ac.uk Solvents derived from renewable resources like biomass, such as bio-ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and p-cymene, are being explored as sustainable alternatives to traditional petroleum-based solvents. core.ac.ukchemistryforsustainability.orgacsgcipr.org

While specific studies on the use of bio-derived solvents for this compound are not prevalent, the principles are broadly applicable. The selection of a suitable bio-derived solvent would depend on its compatibility with the reagents and reaction conditions. For instance, the esterification of 2-phenylpropionic acid has been successfully demonstrated in a continuous flow process using p-cymene, a bio-derived solvent, showcasing the potential for combining these green technologies. whiterose.ac.uk This approach reduces the environmental footprint of the chemical synthesis by decreasing reliance on finite fossil fuel resources. acsgcipr.org

Process Intensification and Scale-Up Considerations

The industrial-scale synthesis of complex organofluorine compounds, such as this compound, presents a unique set of challenges that necessitate advanced synthetic and methodological approaches. The transition from laboratory-scale discovery to large-scale manufacturing requires a focus on process intensification to ensure safety, efficiency, and economic viability. This involves moving beyond traditional batch processing to more sophisticated methods like continuous flow synthesis, which offers superior control over reaction parameters and enhances safety, particularly when handling hazardous reagents.

Addressing Challenges in Industrial Production of SF₅ Compounds and Derivatives

The production of arylsulfur pentafluorides is historically fraught with difficulties, primarily due to the hazardous reagents and harsh conditions required. Early methods often involved the use of highly toxic and corrosive elemental fluorine (F₂) or chlorine (Cl₂), posing significant safety and material handling challenges on an industrial scale. d-nb.infonih.gov The synthesis of the key intermediate, pentafluorosulfanyl chloride (SF₅Cl), represents a major bottleneck in the broader accessibility of SF₅-containing compounds. d-nb.info

Key challenges in the industrial production of SF₅ compounds include:

Handling of Hazardous Reagents: Traditional fluorination methods rely on reagents that are dangerous to handle and require specialized, expensive equipment, limiting their practicality for large-scale production. d-nb.infonih.gov

Safety Concerns: The generation and use of gaseous reagents like SF₅Cl in large quantities present significant safety risks, including potential for toxic release. d-nb.info

Scalability Limitations: Many laboratory-scale syntheses are not linearly scalable. epicsysinc.com Issues related to heat and mass transfer, reaction kinetics, and fluid dynamics become more pronounced in larger reactors, often leading to decreased yields and inconsistent product quality. epicsysinc.com

Precursor Availability and Cost: The difficulty in preparing key SF₅-containing building blocks has historically made them expensive, hindering their widespread industrial application. The cost of pentafluorosulfanyl substitution has been a significant barrier to its adoption over more common fluorinated groups like trifluoromethyl (CF₃). researchgate.net

To overcome these obstacles, significant research has focused on developing safer and more practical production processes. A major breakthrough has been the development of a two-step method for producing various arylsulfur pentafluorides from corresponding diaryl disulfides or aryl thiols. beilstein-journals.orgnih.gov This process, which avoids the direct use of elemental fluorine, represents a substantial improvement in terms of cost, yield, practicality, and scalability, making it a viable option for industrial production. nih.gov

Furthermore, process intensification through continuous flow chemistry is emerging as a critical technology. The on-demand synthesis of SF₅Cl in a continuous flow reactor has been demonstrated to be a safer, more efficient, and scalable alternative to traditional batch methods. d-nb.inforesearchgate.net This approach minimizes the volume of hazardous material present at any given time and allows for precise control over reaction conditions, leading to higher yields and purity. d-nb.info

| Challenge | Traditional Approach | Modern / Intensified Approach | Key Benefits of Modern Approach |

| Fluorinating Agent | Elemental Fluorine (F₂), Chlorine (Cl₂) | Trichloroisocyanuric acid (TCCA) / KF; HF; ZnF₂ | Improved safety, reduced equipment corrosion, easier handling. |

| SF₅Cl Generation | Batch reaction with hazardous gases | On-demand continuous flow synthesis | Enhanced safety, improved scalability, better process control. d-nb.inforesearchgate.net |

| Starting Materials | Limited, often requiring harsh conditions | Diaryl disulfides, aryl thiols | Lower cost, higher yield, greater practicality for large scale. beilstein-journals.orgnih.gov |

| Process Control | Difficult to manage heat/mass transfer in large batches | Microreactors, continuous flow systems | Superior control over temperature and mixing, higher consistency. frontiersin.org |

This table provides an interactive overview of the challenges and solutions in the industrial production of SF₅ compounds.

Economic and Environmental Viability of Synthetic Routes

The economic and environmental feasibility of any chemical process is paramount for its industrial implementation. For this compound, this assessment hinges on the entire synthetic route, from the introduction of the SF₅ group to the final conversion to the acid chloride.

Economic Viability:

The high value of the pentafluorosulfanyl group, often called a "super-trifluoromethyl group," in high-performance applications like pharmaceuticals and agrochemicals provides a strong economic incentive for its use. beilstein-journals.orgnih.gov However, the manufacturing cost has been a major limiting factor. The economic viability of producing SF₅-aromatics has been transformed by newer synthetic methods that offer considerable improvements in cost and yield. nih.gov The development of practical production processes from aryl thiols or disulfides could dramatically reduce the cost of SF₅ substitution, potentially making it comparable to that of the trifluoromethyl group. researchgate.netbeilstein-journals.org

Environmental Viability:

Organofluorine chemistry faces scrutiny due to the environmental persistence and potential toxicity of some of its members. numberanalytics.comwikipedia.org Sustainable and green chemistry principles are therefore critical in evaluating synthetic routes.

Reagent and Solvent Choice: Traditional methods often use hazardous reagents and solvents that are difficult to dispose of. Modern approaches aim to replace these with greener alternatives. numberanalytics.comuk-cpi.com For instance, the use of recyclable fluorinating agents, such as silver(II) fluoride (B91410) where the silver byproducts can be recovered, presents a more sustainable pathway. chemrxiv.org

Waste Reduction: Process intensification, particularly continuous flow synthesis, inherently reduces waste by improving reaction efficiency and minimizing side reactions. frontiersin.org This aligns with the principles of green chemistry, which prioritize waste prevention. uk-cpi.com

| Route Aspect | Older Synthetic Routes (e.g., via F₂) | Newer Synthetic Routes (e.g., via Disulfides/Thiols) | Continuous Flow Routes (for precursors) |

| Primary Reagents | Highly hazardous (F₂, Cl₂) | Moderately hazardous (Cl₂, HF) | Less hazardous (TCCA, KF) d-nb.info |

| Yield & Scalability | Low to moderate; poor scalability | High; good scalability nih.gov | High; excellent scalability researchgate.net |

| Relative Cost | Very High | Moderate to Low researchgate.netnih.gov | Potentially Low (for intermediates) |

| Waste Generation | High | Moderate | Low |

| Energy Efficiency | Poor | Moderate | High |

| Overall Viability | Low | High | Very High (for key steps) |

This interactive table compares the economic and environmental viability of different synthetic approaches for producing SF₅-aromatic compounds.

Advanced Characterization and Spectroscopic Analysis in 3 Pentafluorosulfanyl Benzoyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For 3-(Pentafluorosulfanyl)benzoyl chloride, a combination of ¹⁹F, ¹H, and ¹³C NMR experiments provides a complete picture of the molecular framework.

The pentafluorosulfanyl (SF5) group presents a highly characteristic signature in ¹⁹F NMR spectroscopy, making it readily identifiable. acs.orgnih.gov The spectrum displays a classic A₄B spin system, which arises from the distinct chemical environments of the four equatorial fluorine atoms (Fₑ) and the single, unique axial fluorine atom (Fₐ) relative to the aromatic ring. nih.gov

This results in two distinct signals:

A quintet (or pentet) corresponding to the single axial fluorine (Fₐ), which is coupled to the four equatorial fluorines.

A doublet corresponding to the four equivalent equatorial fluorines (Fₑ), which are coupled to the single axial fluorine. nih.gov

The chemical shifts are typically observed in specific regions, with the Fₐ signal appearing further downfield than the Fₑ signal. The large spin-spin coupling constant between the axial and equatorial fluorines (J Fₐ-Fₑ) is a hallmark of the SF5 group. nih.gov The precise chemical shifts can be influenced by the solvent and the electronic nature of other substituents on the benzene (B151609) ring. acs.org The electron-withdrawing benzoyl chloride group at the meta position influences the electronic environment of the SF5 group, which is reflected in its ¹⁹F NMR chemical shifts.

| Nucleus | Multiplicity | Typical Chemical Shift (δ) Range (ppm) | Coupling Constant (J) |

|---|---|---|---|

| Axial Fluorine (Fₐ) | Quintet (pentet) | +80 to +90 | JFₐ-Fₑ ≈ 150 Hz nih.gov |

| Equatorial Fluorines (Fₑ) | Doublet | +60 to +70 |

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the benzoyl chloride portion of the molecule.

In the ¹H NMR spectrum , the aromatic protons exhibit signals in the downfield region, typically between 7.5 and 8.5 ppm. The strong electron-withdrawing effects of both the SF5 group and the acyl chloride group deshield these protons, shifting their resonances to higher frequencies. The substitution pattern on the benzene ring leads to a complex splitting pattern that can be resolved to confirm the 1,3-substitution.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the acyl chloride group is highly deshielded and typically appears in the range of 160-170 ppm. stackexchange.com The aromatic carbons attached to the electron-withdrawing SF5 and COCl groups are also shifted downfield. The carbon directly bonded to the SF5 group will show a characteristic coupling to the fluorine atoms.

| Nucleus | Position | Predicted Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic | 7.5 - 8.5 | Complex splitting due to 1,3-disubstitution. |

| ¹³C | C=O | 160 - 170 | Typical for acyl chlorides. stackexchange.com |

| C-SF5 | 145 - 155 | Shows C-F coupling. | |

| Aromatic | 120 - 140 | Four distinct signals expected. |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of this compound. In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 264.5 (for ³⁵Cl) and 266.5 (for ³⁷Cl), corresponding to the molecular formula C₇H₄ClF₅OS.

The fragmentation of the molecule is expected to follow predictable pathways based on the strengths of its chemical bonds. miamioh.edunih.gov Key fragmentation steps would include:

Loss of a chlorine radical: The cleavage of the relatively weak C-Cl bond would result in a prominent acylium ion [M-Cl]⁺.

Decarbonylation: The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a common fragmentation pathway for benzoyl derivatives, leading to the [M-Cl-CO]⁺ ion. researchgate.net

Fragmentation of the SF5 group: The SF5 group itself can fragment through the loss of fluorine radicals.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 264.5 | Molecular Ion [M]⁺ | [C₇H₄ClF₅OS]⁺ |

| 229.5 | [M-Cl]⁺ | [C₇H₄F₅OS]⁺ |

| 201.5 | [M-Cl-CO]⁺ | [C₆H₄F₅S]⁺ |

| 127 | [SF₅]⁺ | [SF₅]⁺ |

Infrared (IR) Spectroscopy for Carbonyl and SF5 Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. msu.edu The spectrum is dominated by strong absorptions corresponding to the carbonyl (C=O) stretch of the acyl chloride and the sulfur-fluorine (S-F) stretches of the SF5 group. rowansci.com

Carbonyl (C=O) Stretch: Acyl chlorides exhibit a very strong and sharp C=O stretching band at a characteristically high frequency, typically in the range of 1770-1815 cm⁻¹. researchgate.netresearchgate.net This high frequency, compared to ketones or esters, is due to the inductive electron withdrawal by the chlorine atom.

SF5 Group Vibrations: The SF5 group has several characteristic S-F stretching modes. These vibrations typically give rise to a series of strong, sharp bands in the fingerprint region, generally between 550 and 950 cm⁻¹. tandfonline.comelectronicsandbooks.com These bands are a definitive indicator of the presence of the pentafluorosulfanyl moiety.

Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (around 1450-1600 cm⁻¹) would also be present. libretexts.org

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 1770 - 1815 | C=O Stretch | Acyl Chloride researchgate.netresearchgate.net |

| 550 - 950 | S-F Stretches | Pentafluorosulfanyl (SF5) tandfonline.comelectronicsandbooks.com |

| ~1600, ~1475 | C=C Stretches | Aromatic Ring |

| ~1200 | C-CO-Cl Stretch | Aroyl Chloride |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray crystallography provides definitive proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not widely reported, analysis of closely related compounds, such as 3-SF5-C₆H₄-COOH, offers significant insights. researchgate.net

The SF5 group adopts a slightly distorted octahedral geometry around the central sulfur atom. researchgate.net The axial S-F bond (S-Fₐ) is typically slightly shorter than the four equatorial S-F bonds (S-Fₑ). The C-S-Fₐ bond angle is expected to be close to 180°. researchgate.net The analysis of crystal structures of various SF5-containing aromatic compounds reveals that the S–F bond lengths are generally in the range of 1.57 to 1.62 Å. researchgate.net X-ray analysis can also reveal details about the planarity of the benzoyl chloride group and its orientation relative to the SF5 substituent, as well as how the molecules pack in the crystal lattice.

| Parameter | Typical Value | Reference |

|---|---|---|

| S-F Bond Length | 1.57 - 1.62 Å | researchgate.net |

| C-S Bond Length | ~1.75 - 1.80 Å | |

| Fₑ-S-Fₑ Angle | ~90° | researchgate.net |

| C-S-Fₐ Angle | ~180° | researchgate.net |

Advanced Spectroscopic Techniques (e.g., UV/Vis, Fluorescence Spectroscopy) for Optoelectronic Material Characterization

The powerful electron-withdrawing nature of the pentafluorosulfanyl group makes it a highly valuable substituent in the design of functional materials for optoelectronics. researchgate.netnih.gov When incorporated into conjugated systems, the SF5 group can significantly tune the electronic properties of the molecule. rsc.org

UV/Visible Spectroscopy: This technique is used to study the electronic absorption properties of materials. In derivatives of this compound that are incorporated into larger π-conjugated systems (push-pull chromophores), the SF5 group acts as a strong electron acceptor. This can lead to a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λₘₐₓ) of the molecule. rsc.org By modifying the molecular structure, the absorption characteristics can be precisely controlled.